molecular formula C7H6BrNS B14906013 3-Bromo-5-ethylthiophene-2-carbonitrile

3-Bromo-5-ethylthiophene-2-carbonitrile

Cat. No.: B14906013
M. Wt: 216.10 g/mol
InChI Key: YXBOTBROXYTPTH-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylthiophene-2-carbonitrile is an organic compound with the molecular formula C7H6BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethylthiophene-2-carbonitrile typically involves the bromination of 5-ethylthiophene-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethylthiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Bromo-5-ethylthiophene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylthiophene-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although specific details would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-thiophenecarbonitrile: Similar structure but lacks the ethyl group.

    5-Bromo-2-thiophenecarbonitrile: Similar structure but with the bromine atom in a different position.

    3-Ethyl-2-thiophenecarbonitrile: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-5-ethylthiophene-2-carbonitrile is unique due to the presence of both the bromine and ethyl groups, which confer distinct reactivity and properties compared to its analogs. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C7H6BrNS

Molecular Weight

216.10 g/mol

IUPAC Name

3-bromo-5-ethylthiophene-2-carbonitrile

InChI

InChI=1S/C7H6BrNS/c1-2-5-3-6(8)7(4-9)10-5/h3H,2H2,1H3

InChI Key

YXBOTBROXYTPTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)C#N)Br

Origin of Product

United States

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